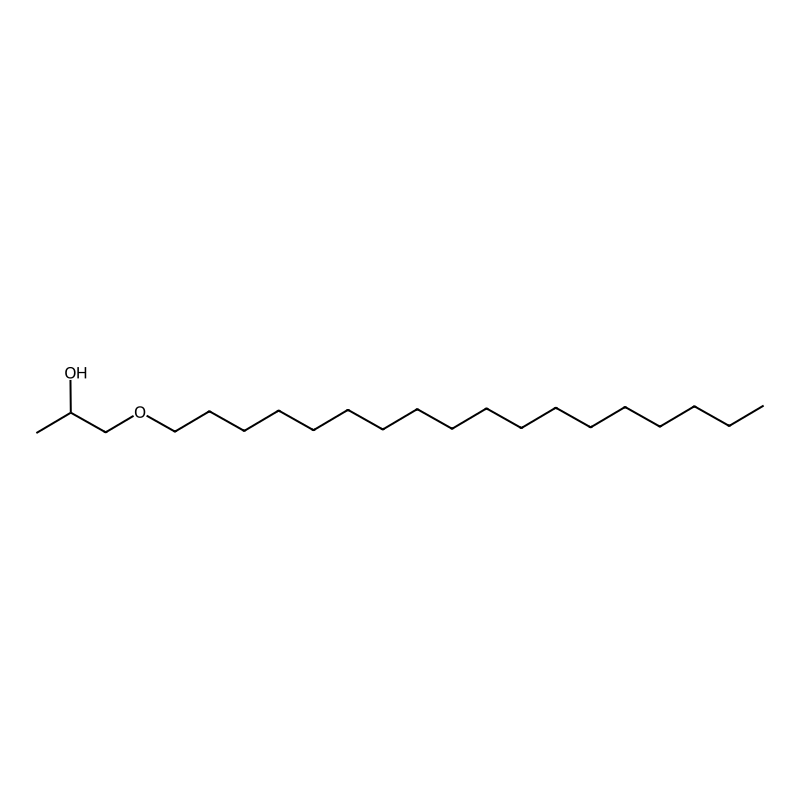1-Octadecoxypropan-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Octadecoxypropan-2-ol, with the molecular formula C21H43O2, is a compound that appears as a white, waxy, and odorless substance. It is soluble in both water and alcohol, making it versatile for various applications across multiple industries, including pharmaceuticals, cosmetics, and food production. This compound is also known as polyoxypropylene stearyl ether and is characterized by its long hydrophobic alkyl chain combined with a hydrophilic propanol moiety, which contributes to its surfactant properties .
Surfactant Properties:
-Octadecoxypropan-2-ol, also known as Poly(propylene glycol) stearyl ether 15 (PPG-15) or ARLAMOL E, is a non-ionic surfactant. Surfactants are molecules that can lower the surface tension of liquids and promote the mixing of immiscible liquids.
PPG-15 exhibits amphiphilic properties, meaning it has both hydrophilic (water-loving) and lipophilic (fat-loving) regions. The hydrophilic region is the hydroxyl group (OH) and the propylene glycol chain, while the lipophilic region is the long octadecyl chain (C18H37). This structure allows PPG-15 to interact with both water and oil, making it a valuable tool in various scientific research applications.
For example, PPG-15 is used in:
- Stabilizing emulsions and suspensions: It helps prevent the separation of oil and water phases in emulsions and keeps dispersed particles suspended in a liquid .
- Solubilizing hydrophobic compounds: It can help dissolve poorly water-soluble compounds, making them more readily available for further research .
Biological Applications:
PPG-15 has also been explored for various biological applications due to its mild and non-ionic nature.
- Cell culture: It is used as a component of cell culture media to enhance cell growth and viability .
- Drug delivery: Due to its ability to solubilize hydrophobic drugs, PPG-15 is being investigated as a potential carrier molecule for drug delivery systems .
- Nanoparticle synthesis: It can be used as a stabilizing agent in the synthesis of nanoparticles, which are finding increasing applications in various research fields .
- Oxidation: This compound can be oxidized to form carboxylic acids or ketones using reagents like potassium permanganate or chromium trioxide under acidic conditions.
- Reduction: Reduction reactions can yield primary or secondary alcohols when treated with lithium aluminum hydride or sodium borohydride.
- Substitution: Nucleophilic substitution can occur in the presence of strong nucleophiles such as sodium hydroxide or potassium cyanide, leading to various substituted products.
Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate, chromium trioxide
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles for Substitution: Sodium hydroxide, potassium cyanide
The specific products formed depend on the reagents and conditions employed during these reactions.
In biological systems, 1-octadecoxypropan-2-ol acts primarily as a surfactant. It reduces surface tension and enhances the solubility of hydrophobic compounds, which is particularly beneficial in drug delivery systems. By improving the absorption and distribution of active ingredients, this compound plays a crucial role in pharmaceutical formulations.
The synthesis of 1-octadecoxypropan-2-ol typically involves:
- Reactants: Stearyl alcohol and propylene oxide.
- Catalyst: Potassium hydroxide is commonly used to facilitate the reaction.
- Mechanism: The hydroxyl group of stearyl alcohol attacks the epoxide ring of propylene oxide, resulting in the formation of 1-octadecoxypropan-2-ol.
Industrial production generally follows similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yield and purity through purification steps like distillation and crystallization .
1-Octadecoxypropan-2-ol has diverse applications:
- Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and bioavailability.
- Cosmetics: Acts as an emulsifier and stabilizer in creams and lotions.
- Food Industry: Serves as an additive to improve texture and stability in various food products .
Interaction studies involving 1-octadecoxypropan-2-ol focus on its role as a surfactant. Its ability to interact with biological membranes enhances the permeability of drugs across cellular barriers. Additionally, its interactions with various molecular targets can influence drug efficacy and safety profiles.
Several compounds share structural similarities with 1-octadecoxypropan-2-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Polyoxypropylene stearyl ether | Similar long-chain structure | Used widely in cosmetic formulations |
| Dodecyl alcohol | Shorter alkyl chain (C12) | More volatile; used primarily as a surfactant |
| Ethylene glycol monostearate | Contains ethylene glycol moiety | More hydrophilic; used in food and cosmetic products |
| Glyceryl monostearate | Glycerol backbone with stearic acid | Acts as an emulsifier; more viscous |
Each of these compounds possesses unique properties that make them suitable for specific applications while sharing functional characteristics with 1-octadecoxypropan-2-ol .
Atomic Composition and Bonding
The molecular formula C₂₁H₄₄O₂ corresponds to a 21-carbon structure comprising:
- An octadecyl (C₁₈H₃₇) group linked via an ether bond to a propan-2-ol backbone
- A polypropylene glycol (PPG) chain with 15 repeating oxypropylene units
The IUPAC name 1-octadecoxypropan-2-ol reflects its ether-alcohol hybrid structure. Key spectroscopic identifiers include:
- ¹H NMR: δ 3.4–3.6 ppm (methyleneoxy groups), δ 1.25 ppm (stearyl CH₂)
- IR Spectroscopy: 1100 cm⁻¹ (C-O-C stretching), 3400 cm⁻¹ (OH stretching)
Physicochemical Properties
The high logP value underscores its lipophilic character, critical for emulsion stabilization.
XLogP3
Other CAS
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








